Cas no 1495631-75-8 ((3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone)

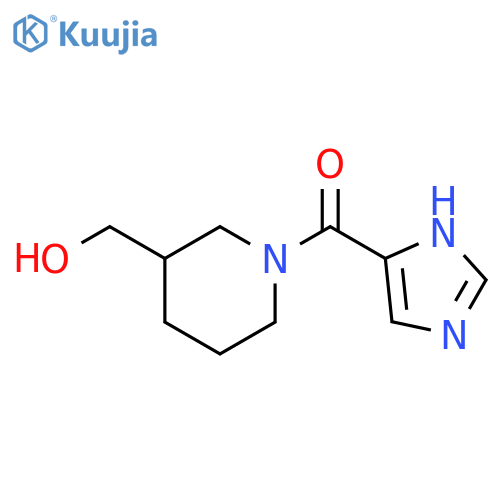

1495631-75-8 structure

商品名:(3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone

CAS番号:1495631-75-8

MF:C10H15N3O2

メガワット:209.245002031326

CID:5578082

(3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone 化学的及び物理的性質

名前と識別子

-

- Methanone, [3-(hydroxymethyl)-1-piperidinyl]-1H-imidazol-5-yl-

- (3-(hydroxymethyl)piperidin-1-yl)(1h-imidazol-5-yl)methanone

- (3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone

-

- インチ: 1S/C10H15N3O2/c14-6-8-2-1-3-13(5-8)10(15)9-4-11-7-12-9/h4,7-8,14H,1-3,5-6H2,(H,11,12)

- InChIKey: MCFLSXGORNLRCT-UHFFFAOYSA-N

- ほほえんだ: C(N1CCCC(CO)C1)(C1NC=NC=1)=O

じっけんとくせい

- 密度みつど: 1.270±0.06 g/cm3(Predicted)

- ふってん: 500.1±20.0 °C(Predicted)

- 酸性度係数(pKa): 12.50±0.10(Predicted)

(3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-3490-0.5g |

(3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone |

1495631-75-8 | 95%+ | 0.5g |

$580.0 | 2023-09-07 | |

| Life Chemicals | F1907-3490-1g |

(3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone |

1495631-75-8 | 95%+ | 1g |

$611.0 | 2023-09-07 | |

| Life Chemicals | F1907-3490-2.5g |

(3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone |

1495631-75-8 | 95%+ | 2.5g |

$1222.0 | 2023-09-07 | |

| TRC | H219776-500mg |

(3-(hydroxymethyl)piperidin-1-yl)(1h-imidazol-5-yl)methanone |

1495631-75-8 | 500mg |

$ 570.00 | 2022-06-04 | ||

| TRC | H219776-100mg |

(3-(hydroxymethyl)piperidin-1-yl)(1h-imidazol-5-yl)methanone |

1495631-75-8 | 100mg |

$ 135.00 | 2022-06-04 | ||

| Life Chemicals | F1907-3490-0.25g |

(3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone |

1495631-75-8 | 95%+ | 0.25g |

$551.0 | 2023-09-07 | |

| Life Chemicals | F1907-3490-10g |

(3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone |

1495631-75-8 | 95%+ | 10g |

$2566.0 | 2023-09-07 | |

| TRC | H219776-1g |

(3-(hydroxymethyl)piperidin-1-yl)(1h-imidazol-5-yl)methanone |

1495631-75-8 | 1g |

$ 865.00 | 2022-06-04 | ||

| Life Chemicals | F1907-3490-5g |

(3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone |

1495631-75-8 | 95%+ | 5g |

$1833.0 | 2023-09-07 |

(3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1495631-75-8 ((3-(hydroxymethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone) 関連製品

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量